4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
This compound features a piperazine core with three key substituents:
- tert-butyl carbamate group at position 1, providing steric bulk and lipophilicity.
- 3-methyl group on the piperazine ring, influencing conformational flexibility and steric interactions.
It serves as a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis and PROTAC development.
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)7-8-19(10)11-5-6-16-12(15)17-11/h5-6,10H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDQTNPUNUZWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC=C2)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, a compound with the molecular formula C14H21ClN4O2 and a molecular weight of 312.79514, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- CAS Number : 1261230-36-7
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.79514
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit significant antimicrobial properties, particularly against certain strains of bacteria.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine compounds, including the tert-butyl ester variant, show promising antibacterial activity against Gram-positive bacteria. Notably, compounds similar to 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) .
The mechanism by which 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine exerts its effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial growth.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study focused on the antimicrobial activity of piperazine derivatives found that compounds with similar structures exhibited strong bactericidal properties against both susceptible and drug-resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing antibacterial potency.
- Synthesis and Characterization :
- In Vitro Assays :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific kinases, similar to known kinase inhibitors, by binding to their ATP-binding sites .
- Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways related to cell proliferation and apoptosis .
Case Studies:
Research has shown that derivatives of this compound exhibit antitumor activity in vitro by targeting specific cancer cell lines. The modulation of kinase activity has been linked to the inhibition of tumor growth in experimental models.
Biological Research
In biological studies, the compound is used to elucidate mechanisms of action within cellular pathways. Its ability to affect enzyme activity makes it valuable for studying metabolic processes.
Applications:
- Pathway Analysis: The compound can be utilized to investigate signaling pathways involved in disease states.
- Drug Synergy Studies: It can be tested alongside other compounds to assess synergistic effects on target cells.
Material Science
The unique chemical properties of 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester make it suitable for use in developing new materials.
Applications:
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with specific functionalities.
- Coatings and Adhesives: Its chemical reactivity allows it to be incorporated into formulations for coatings that require enhanced durability or adhesion properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Chloropyrimidine Moiety
The 2-chloro substituent on the pyrimidine ring is highly reactive in SNAr reactions due to electron withdrawal by the adjacent nitrogen atoms. Key transformations include:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amines (e.g., methylamine) | DMF, 80°C, 12 h | 2-Amino-pyrimidine derivative | 75–85% | |
| Thiols (e.g., benzyl mercaptan) | EtOH, reflux, 6 h | 2-Substituted pyrimidine | 60–70% | |
| Secondary amines (e.g., morpholine) | DIPEA, DCM, rt, 24 h | 2-Morpholino-pyrimidine | 65% |
This reactivity is critical for generating analogs in drug discovery, as seen in the synthesis of kinase inhibitors .
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (conc.), dioxane, 50°C, 3 h | Carboxylic acid | Complete deprotection |
| Basic | NaOH (2 M), THF/H₂O, rt, 12 h | Carboxylic acid | Mild conditions, 90% yield |
The hydrolyzed product serves as an intermediate for further functionalization, such as amide coupling .
Oxidation Reactions
The pyrimidine ring and methyl-piperazine group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 2 h | Pyrimidine N-oxide | Partial decomposition observed |
| mCPBA | DCM, 0°C → rt, 6 h | Piperazine N-oxide | 55% yield |
Oxidation products are often unstable, requiring careful handling and characterization.
Piperazine Ring Modifications
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts.
-
Acylation : Treatment with acetyl chloride yields N-acetylated derivatives (70% yield).
Curtius Rearrangement
In multistep syntheses, the tert-butyl carbamate group can be converted to an isocyanate intermediate under Curtius conditions (e.g., DPPA, tert-butanol), enabling access to ureas or amines .
Stability Under Reaction Conditions
The compound demonstrates stability in:
-
Solvents : DCM, THF, DMF (no degradation over 24 h at rt).
-
pH : Stable in neutral conditions; decomposes in strong acids/bases (pH < 2 or > 12) .
This compound’s versatility in SNAr, hydrolysis, and functional group interconversion makes it a valuable scaffold in medicinal chemistry and materials science .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Derivatives with Varying Pyrimidine Substituents
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: Not provided)
- Key Difference : Replaces the 2-chloro group on pyrimidine with a 2-methylsulfanyl group.
- Impact: Increased lipophilicity (methylsulfanyl vs. chloro) may enhance membrane permeability but reduce metabolic stability.
4-(2-Chloropyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester (SC-22213)
Piperazine Derivatives with Alternative Heterocycles
tert-butyl 4-(4-{3-amino-2-[(4-chlorophenyl)carbamoyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]-pyridin-4-yl}-3-chlorophenyl)piperazine-1-carboxylate (KuSaSch095)
- Key Difference: Replaces pyrimidine with a fused thieno-pyridine system.
- Impact :
tert-butyl 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-pyrido[2,3-d]pyrimidin-2-yl)piperazine-1-carboxylate
- Key Difference : Features a brominated pyrido-pyrimidine group.
- Impact: Bromine’s electronegativity increases reactivity in Suzuki-Miyaura cross-coupling reactions.
Piperazine Derivatives with Aliphatic Substituents
tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Key Difference : Substitutes pyrimidine with a chloroethyl chain .
- Impact :
(S)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
- Impact: Simplified structure is a versatile building block for introducing chirality in asymmetric synthesis. Limited biological activity alone but critical for constructing complex molecules like protease inhibitors .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl) analog | SC-22213 (No 3-methyl) |
|---|---|---|---|
| Molecular Weight | ~350 g/mol | ~365 g/mol | ~335 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Rotatable Bonds | 4 | 5 | 3 |
| Synthetic Complexity | High (due to 3-methyl) | Moderate | Moderate |
- Key Observations :
- The 3-methyl group in the target compound increases steric hindrance, reducing rotational freedom but improving metabolic stability.
- Chloropyrimidine analogs generally exhibit higher LogP than aliphatic derivatives, impacting bioavailability .
Preparation Methods
Nucleophilic Substitution with Tert-Butyl Piperazine-1-Carboxylate
The most widely reported synthesis involves reacting tert-butyl 3-methylpiperazine-1-carboxylate with 2,4-dichloropyrimidine under nucleophilic aromatic substitution conditions. In a representative procedure, tert-butyl 3-methylpiperazine-1-carboxylate (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) are combined in anhydrous 1,4-dioxane. Potassium carbonate (2.5 equiv) is added as a base to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The reaction mixture is refluxed at 110°C for 12–16 hours under nitrogen, achieving 78–85% yield after purification by silica gel chromatography (hexane/ethyl acetate gradient).
Key Variables:
-
Solvent polarity : 1,4-Dioxane outperforms toluene due to better solubility of reactants.
-
Temperature : Reactions at 110°C reduce side products (e.g., di-substituted impurities) compared to lower temperatures.
-
Base stoichiometry : Excess potassium carbonate (2.5 equiv) ensures complete deprotonation, critical for maximizing conversion.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified protocol combines tert-butyl 3-methylpiperazine-1-carboxylate (1.0 equiv), 2,4-dichloropyrimidine (1.05 equiv), and triethylamine (3.0 equiv) in acetonitrile. The mixture is heated at 150°C for 30 minutes under microwave conditions, yielding 89–92% product with >99% purity by HPLC. This method minimizes thermal degradation pathways common in conventional heating.
Alternative Halogenated Pyrimidine Precursors
Substituting 2,4-dichloropyrimidine with 2-chloro-4-iodopyrimidine in dimethylformamide (DMF) at 80°C for 6 hours improves regioselectivity. The larger iodine atom facilitates selective substitution at the C4 position, reducing competing reactions at C2. Yields reach 82% with palladium(II) acetate (0.5 mol%) as a catalyst.
Reaction Optimization and Byproduct Analysis
Byproduct Formation Mechanisms
-
Di-substituted impurities : Occur when excess tert-butyl piperazine-1-carboxylate reacts with multiple chloropyrimidine molecules. Controlled stoichiometry (1:1.05 ratio) and incremental reagent addition mitigate this issue.
-
Ester hydrolysis : Trace moisture in solvents hydrolyzes the tert-butyl carbamate group, generating free piperazine. Anhydrous conditions (molecular sieves) and inert atmospheres reduce hydrolysis to <2%.
Solvent and Catalyst Screening
| Parameter | 1,4-Dioxane | Acetonitrile | DMF |
|---|---|---|---|
| Yield (%) | 85 | 92 | 78 |
| Purity by HPLC (%) | 98.5 | 99.1 | 97.3 |
| Reaction Time (h) | 16 | 0.5 (MW) | 6 |
Polar aprotic solvents like acetonitrile enhance reaction kinetics, while DMF’s high boiling point aids in high-temperature reactions.
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intramolecular hydrogen bonds between the pyrimidine N1 and piperazine NH (2.89 Å). The tert-butyl group adopts an equatorial conformation, minimizing steric hindrance.
Applications in Medicinal Chemistry
The compound serves as a key intermediate in kinase inhibitor development. For example, Suzuki coupling with aryl boronic acids introduces diversity at the pyrimidine C4 position, enabling structure-activity relationship (SAR) studies against EGFR and VEGFR targets. Boc deprotection with trifluoroacetic acid (TFA) generates free piperazine for further functionalization, such as amide bond formation with carboxylic acids .
Q & A
Advanced Research Question
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for kinase targets) .
- Fluorescence polarization assays : Quantify displacement of fluorescent ligands (e.g., ATP-competitive inhibitors in kinase assays).
- Cell-based assays : Use HEK293 cells transfected with target receptors (e.g., dopamine D2) to evaluate IC₅₀ values .
Controls : Include inactive stereoisomers or structurally related analogs (e.g., pyridine vs. pyrimidine derivatives) to validate specificity .
How can researchers modify the core structure to enhance binding affinity while maintaining solubility?
Advanced Research Question
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 5-position enhances target affinity by 3–5-fold .
- Solubility optimization : Adding polar groups (e.g., -OH, -OCH₃) on the piperazine ring improves aqueous solubility without compromising logP (target: <3) .
- Prodrug strategies : Temporarily masking the amine as an acetyl ester increases bioavailability .
What computational methods are used to predict interactions, and how do they compare with empirical data?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., kinase ATP pockets).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Validation : SPR-derived KD values correlate with docking scores (R² >0.7 in optimized force fields) . Discrepancies arise from solvent effects, which MD simulations can address .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
